Xenopsin (TFA)
Description
Historical Context of Xenopsin (B549565) Discovery and Early Characterization
The journey of Xenopsin research began with its initial isolation and characterization from the skin of Xenopus laevis. biosyn.com Early studies identified it as an octapeptide with the amino acid sequence pGlu-Gly-Lys-Arg-Pro-Trp-Ile-Leu-OH. biorbyt.com This discovery was part of a broader exploration of amphibian skin, which is a rich source of bioactive peptides.
A significant finding in the early characterization of Xenopsin was its structural resemblance to neurotensin (B549771), a neuropeptide found in mammals. biosyn.com This homology suggested that Xenopsin might share biological activities with neurotensin, prompting further investigation into its physiological effects. Initial research demonstrated that Xenopsin could influence gastrointestinal functions, including the inhibition of gastric acid secretion. biosyn.commedchemexpress.com
Academic Significance and Research Trajectory of Xenopsin Studies
The academic significance of Xenopsin stems from its diverse biological activities and its utility as a research tool to probe physiological pathways. The research trajectory has expanded from its initial characterization to encompass its effects on various organ systems and its underlying mechanisms of action.
Gastrointestinal Effects: A primary area of Xenopsin research has been its impact on the gastrointestinal system. Studies have shown that Xenopsin can inhibit tetragastrin-stimulated gastric acid output. medchemexpress.comvulcanchem.com It also appears to have a region-specific influence on blood flow that correlates with region-specific hormonal secretion. biosyn.com Furthermore, Xenopsin has been found to stimulate exocrine pancreatic secretion of bicarbonate and protein in dogs. biosyn.com
Endocrine and Neuroendocrine Regulation: Research has indicated that Xenopsin can act directly on the endocrine pancreas and gastric antrum to stimulate the secretion of their respective hormones. biosyn.com It has been shown to induce a hyperglycemic response and lead to rapid elevations of insulin (B600854), glucagon, and gastrin. biosyn.com
Inflammatory Response: Investigations have suggested a role for Xenopsin in the inflammatory response. Studies have shown that immunoreactive Xenopsin can be generated from tissue precursors by enzymes secreted by macrophages during an inflammatory response. nih.gov This generated Xenopsin was found to stimulate histamine (B1213489) secretion from mast cells. nih.gov
Photoreceptor Research: In a distinct and more recent line of inquiry, the term "xenopsin" has also been applied to a newly classified subtype of opsin, a light-sensitive protein involved in vision. ucl.ac.ukelifesciences.org These xenopsins are considered to have diverged from ciliary opsins early in animal evolution. elifesciences.orgresearchgate.net Research has shown that these xenopsin photopigments are widespread in the eyes of protostomes and are involved in phototransduction. elifesciences.orgnih.gov It is important to note that this refers to a protein and is distinct from the octapeptide, though the shared name can be a point of confusion.
Precursor and Related Peptides: Research has also focused on the precursors of Xenopsin and related peptides. For instance, a Xenopsin precursor fragment has been identified as an antimicrobial peptide with antibacterial, antifungal, and anti-protozoal activity. abmole.com Additionally, Xenopsin-related peptides, such as Xenin, have been isolated from human gastric mucosa and share C-terminal amino acid sequences with amphibian Xenopsin. biosyn.com Other related peptides, like Xenopsin-Related Peptide 2, have been shown to release histamine from mast cells. medchemexpress.com
The ongoing research into Xenopsin and its analogues continues to unveil the complex roles of this peptide family in physiology and pathophysiology, highlighting its enduring significance in biomedical science.
Detailed Research Findings
| Area of Research | Key Findings | References |
|---|---|---|
| Gastrointestinal Function | Inhibits tetragastrin-stimulated gastric acid secretion. Stimulates exocrine pancreatic secretion of bicarbonate and protein. | biosyn.commedchemexpress.comvulcanchem.com |
| Endocrine Regulation | Acts directly on the endocrine pancreas and gastric antrum to secrete hormones. Induces hyperglycemia and elevates insulin, glucagon, and gastrin levels. | biosyn.com |
| Inflammatory Response | Generated from tissue precursors by macrophage enzymes during inflammation. Stimulates histamine secretion from mast cells. | nih.gov |
| Antimicrobial Activity | A Xenopsin precursor fragment exhibits antibacterial, antifungal, and anti-protozoal properties. | abmole.com |
Structure
2D Structure
Properties
Molecular Formula |
C49H74F3N13O12 |
|---|---|
Molecular Weight |
1094.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C47H73N13O10.C2HF3O2/c1-5-27(4)39(44(67)58-35(46(69)70)22-26(2)3)59-42(65)34(23-28-24-52-30-13-7-6-12-29(28)30)57-43(66)36-16-11-21-60(36)45(68)33(15-10-20-51-47(49)50)56-41(64)31(14-8-9-19-48)55-38(62)25-53-40(63)32-17-18-37(61)54-32;3-2(4,5)1(6)7/h6-7,12-13,24,26-27,31-36,39,52H,5,8-11,14-23,25,48H2,1-4H3,(H,53,63)(H,54,61)(H,55,62)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,69,70)(H4,49,50,51);(H,6,7)/t27-,31-,32-,33-,34-,35-,36-,39-;/m0./s1 |
InChI Key |
XUPJYOOWESHRBF-QKHHBZEGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCC(=O)N4.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Biosynthesis and Post Translational Processing of Xenopsin Peptides
Gene Transcription and Precursor Protein Synthesis of Xenopsin (B549565)
The journey to active xenopsin begins at the genetic level. Research has successfully identified and characterized the mRNA that encodes the xenopsin precursor protein. nih.gov Through the use of synthetic oligodeoxyribonucleotide probes designed from the known amino acid sequence of xenopsin, scientists were able to isolate a nearly full-length cDNA clone from the skin of Xenopus laevis. nih.govscispace.com
Analysis of this clone revealed that it corresponds to an mRNA of approximately 490 nucleotides. nih.gov This mRNA transcript directs the synthesis of a precursor protein, or pro-hormone, that is 80 amino acids in length. nih.gov The structure of this precursor is critical for its subsequent processing. It features a putative signal sequence at its N-terminus, which is a common feature of proteins destined for secretion. nih.govpnas.org The active xenopsin octapeptide sequence itself is located at the extreme C-terminus of this precursor protein. nih.govscispace.com Interestingly, the xenopsin precursor also contains the sequence for another bioactive peptide, known as the xenopsin precursor fragment (XPF), which has antimicrobial properties. mdpi.comnih.gov This dual-peptide precursor design is an efficient strategy observed in amphibian skin for producing multiple defense molecules from a single gene product. nih.gov
Table 1: Characteristics of the Xenopsin Precursor in Xenopus laevis
| Feature | Description | Reference |
| mRNA Size | ~490 nucleotides | nih.gov |
| Precursor Protein Length | 80 amino acids | nih.gov |
| Precursor Structure | N-terminal signal peptide, C-terminal active xenopsin peptide | nih.govpnas.org |
| Encoded Peptides | Xenopsin, Xenopsin Precursor Fragment (XPF) | mdpi.comnih.govnih.gov |
| Active Xenopsin Sequence | cpu-bioinfor.org |
Endoproteolytic Cleavage Pathways in Xenopsin Maturation
Once the xenopsin precursor protein is synthesized, it must be cut by specific enzymes, known as endoproteases, to release the active xenopsin peptide. This process is a critical step in maturation. The primary cleavage signal within the xenopsin precursor is a pair of basic amino acids, Lys-Arg, which is a common recognition site for proprotein convertases. pnas.org
A highly specific endoprotease has been identified in Xenopus laevis skin that is believed to be involved in the processing of pro-xenopsin and other peptide hormones. nih.gov This enzyme, referred to as RXVRG-endoprotease, recognizes a conserved consensus sequence (Arg-Xaa-Val-Arg-Gly) and cleaves the peptide bond after the single arginine residue (Arg-Gly). nih.gov The presence of this consensus site in pro-xenopsin suggests it is a key enzyme in the canonical processing pathway within the skin's granular glands. nih.gov
Alternative cleavage pathways also exist. Studies have shown that other proteases, such as cathepsin D, can generate xenopsin-related peptides from a precursor source. adelaide.edu.au This processing by cathepsin D is optimal at a highly acidic pH of approximately 3.5, suggesting that such cleavage may occur in specific acidic cellular compartments like lysosomes or during inflammatory processes where local pH can decrease.
Table 2: Endoproteases Implicated in Xenopsin Processing
| Enzyme | Source/Context | Cleavage Specificity | Reference |
| RXVRG-endoprotease | Xenopus laevis skin | Cleaves after a single arginine in a conserved Arg-Xaa-Val-Arg-Gly sequence. | nih.gov |
| Cathepsin D | Lysosomal enzyme | Generates xenopsin-related peptides at acidic pH (~3.5). | adelaide.edu.au |
| Macrophage-secreted enzymes | Inflammatory response | Can generate xenopsin from tissue precursors. |
Post-Translational Modifications and Their Enzymatic Regulation
Following endoproteolytic cleavage, peptide hormones often undergo further chemical modifications to achieve their final, biologically active form. These post-translational modifications (PTMs) are catalyzed by specific enzymes.
Other Enzymatic Modifications and Their Biological Implications
The N-terminal residue of mature xenopsin is pyroglutamic acid (pGlu). This is the result of an enzymatic modification of an N-terminal glutamine residue. The cyclization of glutamine to form pyroglutamate (B8496135) is a common post-translational event that protects peptides from degradation by aminopeptidases, thereby increasing their stability and in vivo half-life.
Beyond this, no other significant enzymatic modifications like glycosylation or phosphorylation have been documented for the native xenopsin peptide itself. The key modifications are the proteolytic cleavages that liberate it from its precursor and the formation of the N-terminal pyroglutamic acid. The absence of C-terminal amidation is a defining and functionally important characteristic of this peptide. scispace.comresearchgate.net
Structural Biology and Conformational Analysis of Xenopsin
Advanced Spectroscopic Techniques for Xenopsin (B549565) Structural Elucidation
The determination of the three-dimensional structure of peptides like xenopsin is crucial for understanding their function. A variety of sophisticated spectroscopic methods are employed to probe the conformational landscape of such molecules in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Xenopsin Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state structure and dynamics of peptides at atomic resolution. uzh.ch While specific, detailed NMR structural studies for xenopsin (TFA) are not extensively available in public literature, the methodology for such an analysis is well-established for peptides of similar size and nature, such as neurotensin (B549771) and its analogs. acs.orgox.ac.uknih.govmpg.de
A typical NMR study of xenopsin would involve the following steps:
Sample Preparation: The lyophilized xenopsin (TFA) peptide would be dissolved in an appropriate solvent, usually a mixture of water and a small amount of deuterated solvent (e.g., 90% H₂O/10% D₂O) to provide a lock signal. uzh.ch The pH and temperature would be carefully controlled, as these can significantly impact the peptide's conformation.
Data Acquisition: A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be performed. These typically include:
1D ¹H NMR: To get a general overview of the proton signals. researchgate.net
TOCSY (Total Correlation Spectroscopy): To identify protons that are part of the same amino acid residue spin system. uzh.ch
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close to each other in space (typically < 5 Å), providing distance restraints for structure calculation. uzh.ch
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons of the amino acid residues in the xenopsin sequence (pGlu-Gly-Lys-Arg-Pro-Trp-Ile-Leu). nih.gov
Structure Calculation: The distance restraints from NOESY data, along with dihedral angle restraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing protocols to generate a family of 3D structures consistent with the experimental data. diva-portal.org
For neurotensin, solution-state NMR studies have indicated that it is largely unstructured and flexible in aqueous solution, adopting a more ordered conformation upon binding to its receptor or in membrane-mimetic environments. ox.ac.ukmpg.de It is hypothesized that xenopsin may exhibit similar conformational plasticity. The presence of the TFA counter-ion could potentially influence the solution structure of xenopsin, although specific studies on this effect for xenopsin are lacking. genscript.com.cnnih.govnih.gov
Table 1: General NMR Parameters for Peptide Structural Analysis
| Parameter | NMR Experiment(s) | Information Gained |
| Chemical Shift | 1D/2D Correlation | Local electronic environment of nuclei |
| J-Coupling Constants | COSY, TOCSY | Torsion angles (φ, ψ) |
| Nuclear Overhauser Effect | NOESY, ROESY | Inter-proton distances (< 5Å) |
| Amide Proton Exchange | 1D/2D with D₂O | Solvent accessibility and hydrogen bonding |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution. researchgate.net The CD spectrum in the far-UV region (190-250 nm) is particularly sensitive to the regular, repeating structures of the peptide backbone, such as α-helices, β-sheets, and random coils.
While comprehensive CD studies on xenopsin are limited, a study on a xenopsin-precursor fragment (XPF) in water showed a CD spectrum characteristic of a random coil conformation. genscript.com.cn This suggests that, similar to neurotensin, xenopsin is likely to be intrinsically disordered in an aqueous environment. The presence of membrane-mimetics or its biological receptor would be expected to induce a more defined secondary structure. Online servers and programs like DICHROWEB, BeStSel, and ChiraKit are often used to deconvolute CD spectra and estimate the percentage of different secondary structural elements. ambiopharm.comnih.govdiva-portal.org
Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Wavelength of Maxima/Minima (nm) |
| α-Helix | Negative bands at ~222 and ~208, Positive band at ~193 |
| β-Sheet | Negative band at ~218, Positive band at ~195 |
| Random Coil | Strong negative band near 195 |
Mass Spectrometry-Based Approaches for Conformational Insights
Mass spectrometry (MS) is a powerful analytical technique that can provide information beyond the molecular weight of a peptide. nih.gov Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used.
A study utilizing ultraviolet laser-induced cross-linking of xenopsin has provided significant conformational insights. nih.gov In this work, xenopsin was exposed to high-intensity UV laser pulses, which induced covalent cross-linking between aromatic residues that are spatially proximate. The resulting cross-linked products (homodimers and heterodimers with other peptides) were then analyzed by high-resolution mass spectrometry.
The key findings from this research include:
Identification of Cross-Linked Residues: Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID) and electron-capture dissociation (ECD), were used to identify the specific amino acid residues involved in the cross-links. nih.gov This provides direct evidence for the proximity of these residues in the peptide's three-dimensional structure.
Conformational Flexibility: The formation of different cross-linked species can allude to the conformational flexibility of xenopsin, as different conformations would bring different residues into proximity for cross-linking.
Intermolecular Interactions: The study of heterodimers (e.g., xenopsin and angiotensin I) provides information on the potential interaction interfaces between different peptides. nih.gov
Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and ion mobility spectrometry-mass spectrometry (IMS-MS) are increasingly being used to study the conformation and dynamics of peptides and proteins. researchgate.netresearchgate.net HDX-MS can reveal solvent-accessible regions of a peptide, while IMS-MS can separate different conformational states based on their shape and size. uzh.chresearchgate.net While these techniques have not been specifically reported for xenopsin, they represent valuable tools for its future structural characterization.
Table 3: Mass Spectrometry Data from UV Cross-Linking of Xenopsin
| Species Observed | m/z (experimental) | Interpretation | Reference |
| Xenopsin ([M+H]⁺) | 980.5 | Monomeric xenopsin | nih.gov |
| Xenopsin Homodimer ([(2Mₓ - 2H) + 3H]³⁺) | 653.3759 | Covalently cross-linked dimer of xenopsin, indicating self-association | nih.gov |
| Angiotensin I/Xenopsin Heterodimer ([(Mₓ + Mₐ - 2H) + 4H]⁴⁺) | 569.3127 | Cross-linked complex of xenopsin and angiotensin I, revealing interaction sites | nih.gov |
Mₓ = Xenopsin, Mₐ = Angiotensin I
Crystallographic and Electron Microscopy Studies of Xenopsin Assemblies
To date, there are no published reports on the successful crystallization of xenopsin or its assemblies for X-ray crystallographic analysis. The small size and inherent flexibility of xenopsin make it a challenging target for crystallization. Similarly, electron microscopy studies, which are typically used for larger protein complexes and assemblies, have not been applied to study the structure of isolated xenopsin. researchgate.net Electron microscopy has, however, been used to localize xenopsin within photoreceptor cells in biological tissues. Current time information in Tiranë, AL.nih.gov
Conformational Dynamics and Ligand-Induced Structural Changes
The functional activity of peptides like xenopsin is often coupled to conformational changes that occur upon binding to their biological targets. While direct studies on ligand-induced structural changes in xenopsin are scarce, insights can be drawn from studies on the closely related peptide, neurotensin.
NMR and molecular dynamics studies on neurotensin have shown that the peptide is highly flexible in solution and adopts a more defined, but still dynamic, conformation upon binding to its G protein-coupled receptor (GPCR). acs.orgnih.gov These studies have highlighted the importance of the flexibility of certain residues for receptor activation. It is plausible that xenopsin also undergoes a disorder-to-order transition upon binding to its receptor. The cross-linking studies mentioned previously also hint at the dynamic nature of xenopsin, which can adopt conformations that allow for self-association. nih.gov Future studies employing techniques like STD-NMR with the xenopsin receptor could provide detailed insights into the specific conformational changes that occur upon binding. acs.org
Molecular Mechanisms and Cellular Signaling Pathways of Xenopsin
Receptor Binding and Activation Kinetics of Xenopsin (B549565)
The initial step in Xenopsin-mediated phototransduction is the absorption of a photon by its chromophore, typically a retinal derivative. This event triggers a conformational change in the opsin protein, leading to its active state, which can then interact with and activate G proteins.
Xenopsins are recognized as a distinct phylogenetic group of opsins, separate from the well-characterized ciliary opsins (c-opsins) and rhabdomeric opsins (r-opsins) wikipedia.orgelifesciences.org. Gene structure analysis provides strong evidence for this distinction, with xenopsins and c-opsins possessing highly conserved but different intron positions elifesciences.org. While some phylogenetic analyses have suggested a potential diversification of xenopsins into two clades, Xenopsin A and Xenopsin B, the support for this subdivision is not consistently high nih.gov.
Functionally, Xenopsin is involved in phototactic responses and is expressed in the ciliary photoreceptor cells of some organisms, such as the larval bryozoan Tricellaria inopinata elifesciences.orgnih.gov. It can also be co-expressed with rhabdomeric opsins in the same photoreceptor cells, as observed in the annelid Malacoceros fuliginosus and the mollusk Leptochiton asellus nih.govnih.gov. This co-expression in cells that may possess both microvillar and ciliary structures suggests a potential for complex light-sensing mechanisms within a single cell nih.govnih.gov.
| Organism | Xenopsin Expression Context | Associated Photoreceptor Type | Reference |
|---|---|---|---|
| Tricellaria inopinata (larval bryozoan) | Primary opsin in eyes | Ciliary | elifesciences.orgnih.gov |
| Malacoceros fuliginosus (annelid) | Co-expressed with r-opsin | Rhabdomeric with ciliary structures | nih.gov |
| Leptochiton asellus (mollusk) | Co-expressed with r-opsin | Mixed microvillar/ciliary organization | nih.gov |
| Maritigrella crozieri (flatworm) | Expressed in ciliary cells of larval eyes and extraocular cells in adults | Ciliary | elifesciences.org |
Detailed experimental data on the binding kinetics, ligand-receptor interaction dynamics, and affinity analysis for Xenopsin are currently limited in the scientific literature. As with other opsins, the ligand for Xenopsin is a light-sensitive chromophore, 11-cis-retinal, which is covalently bound to a conserved lysine (B10760008) residue in the seventh transmembrane domain, forming a Schiff base elifesciences.org. The absorption of a photon causes the isomerization of 11-cis-retinal to all-trans-retinal, which induces the conformational changes in the opsin protein necessary for G protein activation.
Spectroscopic analysis of Limax xenopsin has shown that it is a bistable photopigment, meaning it can be photoconverted between two stable states by different wavelengths of light. In this species, Xenopsin exhibits maximum absorbance at approximately 475 nm (blue light), and upon irradiation, it converts to a photoproduct with a red-shifted absorption spectrum nih.govresearchgate.net. This bistability is a common feature of many invertebrate opsins nih.gov.
While specific kinetic parameters like association and dissociation rate constants (k_on and k_off) and the dissociation constant (K_d) have been determined for other GPCRs, including some opsins like rhodopsin, such quantitative data for Xenopsin is not yet available nih.gov.
G Protein Coupling and Downstream Effector Cascades
Upon activation by light, Xenopsin couples to heterotrimeric G proteins, initiating the downstream signaling cascade. The specificity of this coupling determines which effector enzymes are activated and, consequently, the nature of the cellular response.
Functional assays have provided insights into the G protein coupling preferences of Xenopsin. Studies on the xenopsin from the flatworm Maritigrella crozieri, when expressed in human cells, demonstrated that it primarily couples to Gαi elifesciences.org. The protein sequence of this xenopsin contains a tripeptide motif, NxQ, which is also found in ciliary opsins and is known to be important for G-protein activation elifesciences.org.
In the terrestrial slug Limax, where Xenopsin is co-expressed with other opsins, in vitro experiments revealed that while a Gq-coupled rhodopsin specifically activated Gq alpha, Xenopsin was among the opsins that activated Go alpha nih.govresearchgate.net. This suggests that in different organisms or cellular contexts, Xenopsin may couple to different G protein subtypes.
The coupling to Gαi typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gαo pathway can involve the modulation of ion channels and other effector enzymes. However, the specific downstream effector cascades directly regulated by Xenopsin activation remain an active area of investigation. The general scheme for G protein-coupled receptor signaling involves the activated G protein alpha subunit and the beta-gamma subunit dissociating and interacting with their respective downstream effectors nih.gov.
| Organism | G Protein Subtype Coupled to Xenopsin | Experimental Context | Reference |
|---|---|---|---|
| Maritigrella crozieri (flatworm) | Gαi | Functional assays in human cells | elifesciences.org |
| Limax (terrestrial slug) | Go alpha | In vitro experiments | nih.govresearchgate.net |
Intracellular Signal Transduction Modulated by Xenopsin
The intracellular signaling pathways modulated by Xenopsin are a direct consequence of its G protein coupling. The primary signaling event is the activation of downstream effectors following the dissociation of the G protein heterotrimer.
Given the evidence for Gαi coupling, a major signal transduction pathway modulated by Xenopsin is likely the cAMP pathway. Activation of Gαi inhibits adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP nih.gov. This decrease in cAMP can have widespread effects on cellular function by altering the activity of protein kinase A (PKA) and other cAMP-dependent proteins.
The coupling to Go suggests the involvement of other signaling pathways. Gαo is known to regulate the activity of ion channels, particularly potassium and calcium channels, as well as phospholipase C-beta in some systems. However, the specific downstream targets of Xenopsin-activated Go in photoreceptor cells have not been fully elucidated.
It is important to note that the co-expression of Xenopsin with other opsins, such as r-opsins which typically couple to Gαq to activate the phospholipase C pathway, can lead to highly complex and integrated signaling within a single photoreceptor cell researchgate.net. This could allow for the modulation of multiple intracellular signaling cascades in response to light, potentially enabling a more nuanced response to different light conditions. The full spectrum of intracellular signals modulated by Xenopsin is still under investigation.
Physiological and Biological Roles of Xenopsin in Model Organisms
Neuroendocrine Functions of Xenopsin (B549565) in Xenopus laevis
The peptide Xenopsin was first isolated from the skin of the African clawed frog, Xenopus laevis. plos.org It is part of a family of bioactive peptides that includes neurotensin (B549771) and xenin, which share structural similarities and overlapping biological activities. researchgate.net In research settings, synthetic peptides like Xenopsin are often prepared as trifluoroacetate (B77799) (TFA) salts, a form that results from the purification process using trifluoroacetic acid. chemsrc.combyjus.com
Xenopsin exerts significant influence over various glandular and metabolic functions, particularly within the gastrointestinal and pancreatic systems. Research has demonstrated that Xenopsin and its related peptides can modulate the secretion of pancreatic hormones. nih.gov For instance, the Xenopsin-related peptide Xenin-8 has been shown to stimulate basal insulin (B600854) secretion and enhance the insulin response to glucose. chemsrc.com
Furthermore, studies comparing Xenopsin to the related peptide Neurotensin have highlighted its effects on pancreatic secretion in canine models. nih.gov The broader family of Xenopsin/Neurotensin peptides is known to influence gut motility, gastric acid production, and exocrine pancreatic secretions. researchgate.net In Xenopus laevis, Xenopsin-like immunoreactivity is widely distributed throughout both central and peripheral tissues, with the highest concentrations found in the skin. nih.gov
Xenopsin is structurally and functionally related to Neurotensin, a well-characterized neuropeptide. researchgate.net The C-terminal six amino acid sequence of Xenin, another member of this family, is identical to that of Xenopsin. researchgate.net This structural homology, particularly at the C-terminus, is responsible for their ability to sometimes interact with the same receptors, such as the neurotensin receptor 1 (NTSR-1). researchgate.net
Table 1: Comparative Features of Xenopsin and Neurotensin
| Feature | Xenopsin | Neurotensin |
|---|---|---|
| Primary Origin | Skin of Xenopus laevis plos.org | Bovine hypothalamus |
| Peptide Family | Xenopsin/Neurotensin/Xenin family researchgate.net | Xenopsin/Neurotensin/Xenin family researchgate.net |
| Key Functions | Modulates smooth muscle contraction, pancreatic and gastric secretions. researchgate.netnih.govnih.gov | Regulates gut motility, fat metabolism, and acts as a neurotransmitter/neuromodulator. pnas.orgnih.gov |
| Receptor Interaction | Can bind to neurotensin receptors (e.g., NTSR-1). researchgate.net | Binds to specific neurotensin receptors (NTSR-1, NTSR-2). researchgate.net |
| **Tissue Distribution in *X. laevis*** | High concentrations in skin; also present in central and peripheral tissues. nih.gov | Present in central and peripheral tissues; absent in skin. nih.gov |
| Precursor Structure | Precursor shows little overall homology to the neurotensin precursor. pnas.org | Encoded within a larger precursor protein that also contains neuromedin N. pnas.orgoup.com |
Photoreceptor Cell Biology and Visual System Integration of Xenopsin Opsin
Distinct from the peptide, Xenopsin also refers to a recently classified type of opsin protein. biorxiv.org Opsins are the light-sensitive proteins that form the basis of vision and other light-detecting processes in animals. wikipedia.orgnih.gov Xenopsin opsins are considered a significant visual pigment in protostomes and challenge the traditional binary classification of photoreceptor cells (PRCs) into ciliary and rhabdomeric types. elifesciences.orgnih.gov
Xenopsin opsin is widely expressed in the eyes of many protostome invertebrates, including molluscs, annelids, flatworms, and brachiopods. elifesciences.orgnih.govfrontiersin.org A key finding is its localization within cilia, a characteristic it shares with the c-opsins found in vertebrate rods and cones. elifesciences.orgnih.gov For example, in the larval bryozoan Tricellaria inopinata, xenopsin is expressed in ciliary eye PRCs and enters the cilia, where it is believed to trigger phototaxis. elifesciences.orgnih.gov
Table 2: Expression and Localization of Xenopsin Opsin in Model Organisms
| Organism | Cell Type | Subcellular Localization | Co-expression with r-opsin |
|---|---|---|---|
| Tricellaria inopinata (Bryozoan) | Ciliary eye photoreceptor cells elifesciences.orgnih.gov | Cilia elifesciences.orgnih.gov | No |
| Leptochiton asellus (Mollusc) | Eye photoreceptor cells with microvilli and cilia scienceopen.comnih.govelifesciences.org | Cilia (presumed) nih.gov | Yes scienceopen.comnih.gov |
| Malacoceros fuliginosus (Annelid) | Eye photoreceptor cells with microvilli and cilia elifesciences.orgnih.gov | Cilia (presumed) elifesciences.org | Yes elifesciences.orgnih.gov |
| Maritigrella crozieri (Flatworm) | Larval eye cells; Adult extraocular phaosomes biorxiv.orgelifesciences.org | Cilia elifesciences.orgresearchgate.net | Yes (in eyes) researchgate.net |
| Spadella cephaloptera (Chaetognath) | Photoreceptor cells of lateral eyes biorxiv.org | Not specified, but in ciliated PRCs | No (co-expressed with cryptochrome) biorxiv.org |
Phototransduction is the process by which light energy is converted into an electrical signal. oup.com The mechanism initiated by Xenopsin opsin appears to be similar to that of vertebrate ciliary opsins. Functional assays have shown that upon light activation, Xenopsin couples to the Gαi/o class of G-proteins. biorxiv.orgelifesciences.org This is a key distinction from rhabdomeric opsins, which typically signal via a Gαq-mediated cascade. elifesciences.org
The activation of a Gαi/o protein by light-stimulated Xenopsin is expected to modulate the levels of cyclic nucleotides (like cGMP), which in turn gates ion channels to change the membrane potential of the photoreceptor cell. nih.govelifesciences.orgoup.com This Gαi-mediated pathway highlights a functional similarity between protostome xenopsin-based photoreceptors and vertebrate ciliary photoreceptors, despite their distinct evolutionary origins. elifesciences.orgelifesciences.org
The discovery of photoreceptor cells that co-express both Xenopsin and r-opsin suggests a high degree of functional plasticity and challenges rigid classifications of photoreceptor types. elifesciences.orgscienceopen.comelifesciences.org This finding implies that the molecular processes responding to light within a single cell can be more complex than previously thought. nih.govscienceopen.comelifesciences.org Such cells might be capable of integrating signals from two different phototransduction cascades or may represent an evolutionary link between the ciliary and microvillar PRC lineages in protostomes. elifesciences.orgnih.gov
This cellular plasticity may have been a key factor in the evolution of animal eyes. It is proposed that an ancestral, highly plastic photoreceptor cell type of mixed microvillar/ciliary organization might have been the foundation from which different, more specialized photoreceptors evolved. scienceopen.comnih.govelifesciences.org The study of opsin expression can also reveal plasticity in response to environmental conditions, where the complement of opsins expressed can be adjusted to match the ambient light spectrum, though this has been studied more broadly and is not specific to Xenopsin-expressing cells. uvic.ca
Developmental Neurobiology and Sensory System Formation
Xenopsin plays a significant role in the developmental neurobiology of several model organisms, particularly in the formation and function of sensory systems. Research has primarily focused on its expression and function within photoreceptor cells (PRCs) during larval development, challenging and refining classical models of eye evolution. Xenopsin, a distinct type of opsin, has been identified as a key photopigment in the ciliary photoreceptors of various protostome invertebrates. mdpi.comnih.gov Its discovery and subsequent characterization have provided critical insights into the plasticity and evolutionary pathways of sensory cell types.
In the larval stages of numerous invertebrates, xenopsin is integral to the developing visual system. elifesciences.org Studies have shown its expression in the eyes of larval mollusks, annelids, flatworms, and bryozoans. nih.gov For instance, in the larva of the bryozoan Tricellaria inopinata, xenopsin is not only present in the cilia of eye photoreceptor cells but has also been demonstrated to be essential for triggering the organism's phototactic response. elifesciences.orgnih.gov This provides direct evidence of its function in mediating light-guided behavior during a critical developmental phase.
A pivotal finding in the study of xenopsin is its co-expression with rhabdomeric opsin (r-opsin) within the same photoreceptor cell in some species. elifesciences.org This phenomenon has been documented in the larval eyes of the chiton Leptochiton asellus (a mollusk) and the annelid Malacoceros fuliginosus. elifesciences.orgnih.govscienceopen.com These particular photoreceptors are notable for possessing both microvilli (the typical site for r-opsin) and cilia (where xenopsin is localized). elifesciences.orgnih.gov This co-expression in a "mixed" or hybrid-type photoreceptor suggests a potential evolutionary linkage between the two major, and previously considered distinct, lineages of photoreceptor cells: the ciliary and the rhabdomeric. elifesciences.orgechinobase.org Furthermore, the annelid Malacoceros fuliginosus is the first organism identified to possess genes for xenopsin, r-opsin, and c-opsin, demonstrating that these different opsin types are not necessarily mutually exclusive within a single genome. elifesciences.org
The developmental role of xenopsin extends to extraocular photoreceptors as well. In the flatworm Maritigrella crozieri, xenopsin is expressed in the ciliary cells of the larval eyes and persists in extraocular cells situated around the brain in the adult form. nih.govucl.ac.uk These extraocular cells are structurally complex, containing hundreds of cilia within an intracellular vacuole. nih.govucl.ac.uk Functional assays have confirmed that this xenopsin is a light-sensitive pigment that drives phototransduction, primarily through a Gαi-mediated signaling cascade, which is similar to the pathway used by ciliary opsins in vertebrates. nih.govucl.ac.uk In the chiton Leptochiton asellus, xenopsin expression is also observed in larval eyes and in serially homologous extraocular photoreceptors. nih.govechinobase.org The development of these ciliary structures is supported by the expression of relevant transcription factors, such as Foxj1 and RFX, in the photoreceptor cells of L. asellus. nih.gov
These findings collectively indicate that xenopsin is a crucial component in the formation of functional sensory systems across a range of protostomes. Its presence in both ocular and extraocular photoreceptors, and its ability to function in evolutionarily plastic cell types, underscores its importance in the development and diversification of light-sensing organs. nih.govscienceopen.com
Research Findings on Xenopsin in Developmental Sensory Systems
Advanced Methodologies in Xenopsin Research
Solid-Phase Peptide Synthesis Strategies for Xenopsin (B549565) Analogs
Solid-phase peptide synthesis (SPPS) is the cornerstone for producing xenopsin and its analogs, enabling researchers to systematically explore structure-activity relationships. vulcanchem.com This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble polymeric support, or resin. vulcanchem.com
Key steps in the SPPS of xenopsin (TFA) include the activation of a Wang resin preloaded with the C-terminal amino acid, followed by the sequential coupling of subsequent amino acids using coupling reagents like HBTU or HATU. vulcanchem.com After each coupling step, the temporary protecting group, typically a tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group, is removed to allow for the next amino acid to be added. vulcanchem.comfiveable.me The Fmoc-SPPS method is common, where Fmoc groups are removed before each coupling reaction. jpt.com This iterative cycle of coupling and deprotection is repeated until the desired xenopsin analog sequence is assembled.
The final step involves cleaving the completed peptide from the resin support and simultaneously removing the permanent side-chain protecting groups. opnme.com This is typically achieved using a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA). vulcanchem.comopnme.com The crude peptide is then precipitated from the cleavage mixture, often using cold diethyl ether. peptide.com
Role of Trifluoroacetic Acid (TFA) in Protecting Group Deprotection
Trifluoroacetic acid (TFA) plays a critical and multifaceted role in the synthesis of xenopsin and other synthetic peptides. nih.gov Its primary function is as a strong acid reagent for the final cleavage step in SPPS, particularly when using acid-labile resins and protecting groups like Boc and trityl groups. opnme.comacs.org A high concentration of TFA (typically 90-95%) is used in a "cleavage cocktail" to break the bond anchoring the peptide to the solid support and to remove the acid-sensitive protecting groups from the amino acid side chains. acs.orgpeptide.com
The use of TFA under these standardized conditions is generally considered mild enough to avoid the degradation of most peptide products. nih.gov However, to prevent unwanted side reactions caused by reactive cationic species generated during deprotection, "scavengers" such as water, triisopropylsilane (B1312306) (TIS), and dithiothreitol (B142953) (DTT) are included in the TFA cocktail. acs.orgpeptide.com For instance, Reagent K, a common cleavage cocktail, contains TFA, water, phenol, thioanisole, and ethanedithiol.
While essential, TFA is a corrosive chemical, and its residual presence in the final peptide product can interfere with biological assays. acs.orggenscript.com Therefore, after cleavage, the peptide is obtained as a TFA salt, which often requires subsequent purification and salt form conversion steps. genscript.commdpi.com
Optimization of Synthesis Yields and Purity
Optimizing the yield and purity of synthetic xenopsin is crucial for obtaining reliable data in research applications. nih.gov Several factors throughout the SPPS process influence the final outcome. The choice of coupling reagents, such as HBTU or HATU, can significantly impact the efficiency of amino acid incorporation, thereby minimizing the formation of deletion sequences. vulcanchem.com
To further reduce impurities like truncated or deletion sequences, a "capping" step can be introduced after each coupling reaction. jpt.com This involves acetylating any unreacted amino groups on the growing peptide chains, preventing them from participating in subsequent coupling steps. jpt.com
The composition of the cleavage cocktail and the duration of the cleavage reaction are also critical parameters. peptide.com For peptides containing sensitive residues like multiple arginines, a longer deprotection time may be necessary for complete removal of protecting groups. peptide.com Following cleavage, a critical step for initial purification and removal of scavengers and by-products is the precipitation and washing of the crude peptide with cold diethyl ether. peptide.com This process can improve the purity by several percentage points before the more rigorous chromatographic purification. peptide.com Ultimately, achieving high purity, often greater than 95%, necessitates purification by reverse-phase high-performance liquid chromatography (RP-HPLC). vulcanchem.combachem.com
Chromatographic Purification Techniques for Xenopsin (TFA)
Following synthesis and cleavage, the crude xenopsin product is a mixture containing the target peptide along with various impurities. bachem.com These impurities can include truncated sequences, deletion sequences, incompletely deprotected peptides, and residual chemicals from the synthesis process. bachem.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides like xenopsin to the high degree required for biological studies. bachem.compeptide.com
In RP-HPLC, the separation is based on the hydrophobicity of the components. bachem.com The crude peptide mixture is dissolved in a polar solvent and loaded onto a column packed with a non-polar stationary phase, typically C18-modified silica. bachem.comjove.com A gradient of increasing organic solvent (like acetonitrile) is then used to elute the components from the column, with more hydrophobic molecules being retained longer. bachem.compeptide.com
High-Performance Liquid Chromatography (HPLC) with TFA as Mobile Phase Additive
Trifluoroacetic acid (TFA) is a common and important additive in the mobile phases used for the RP-HPLC purification of peptides, including xenopsin. peptide.com It is typically added at a low concentration, around 0.1%, to both the aqueous (Solvent A) and organic (Solvent B, usually acetonitrile) phases. peptide.compeptide.com
Improved Peak Shape: It sharpens the peaks and improves symmetry. peptide.com
Increased Retention: It enhances the retention of acidic peptides. peptide.com
The gradient conditions, such as the rate of increase of the organic solvent, are optimized to achieve the best separation between the target xenopsin peptide and its impurities. peptide.com For peptides with impurities that elute close to the main product, a shallower gradient can provide better resolution. peptide.com After purification, the fractions containing the pure peptide are typically pooled and lyophilized to obtain a dry, stable powder. peptide.com
Counter-Ion Exchange and Salt Form Conversions for Bioassays
Peptides purified by RP-HPLC using TFA are obtained as trifluoroacetate (B77799) salts. mdpi.com While TFA is beneficial for the purification process, residual TFA counter-ions can be problematic for subsequent biological experiments, as they can inhibit cell proliferation or alter assay pH. genscript.com Therefore, it is often necessary to exchange the trifluoroacetate for a more biocompatible counter-ion, such as acetate (B1210297) or hydrochloride. genscript.commdpi.com
Several methods exist for counter-ion exchange. One common approach involves using ion-exchange chromatography. mdpi.com Another widely used technique is to perform the exchange on an RP-HPLC column. google.com This can be done by loading the peptide-TFA salt onto the column, washing it with an aqueous solution of a pharmaceutically acceptable salt (like an acetate salt), and then eluting the peptide with a mobile phase containing the new desired acid (e.g., acetic acid). google.com
A simpler method involves repeated lyophilization from a dilute solution of the desired acid, such as hydrochloric acid. nih.govlifetein.com The peptide is dissolved in a dilute HCl solution, frozen, and lyophilized. Repeating this process several times can effectively replace the TFA counter-ions with chloride. lifetein.com The efficiency of the exchange is crucial and can be verified using techniques like ion chromatography. nih.govthermofisher.com
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of amino acids on a solid support. | vulcanchem.com |
| Coupling Reagent | HBTU, HATU | Facilitates the formation of peptide bonds between amino acids. | vulcanchem.com |
| Cleavage Reagent | TFA-based cocktail (e.g., Reagent K) | Cleaves the peptide from the resin and removes side-chain protecting groups. | peptide.com |
| Purification Method | Reversed-Phase HPLC (RP-HPLC) | Separates the target peptide from impurities based on hydrophobicity. | bachem.com |
| HPLC Mobile Phase Additive | 0.1% Trifluoroacetic Acid (TFA) | Acts as an ion-pairing agent to improve peak shape and resolution. | peptide.com |
| Counter-Ion Exchange | Ion-exchange chromatography or lyophilization from HCl/acetic acid | Replaces potentially cytotoxic TFA ions with biocompatible ions for bioassays. | mdpi.comlifetein.com |
Immunochemical and Cell-Based Assay Systems for Xenopsin Activity
To understand the biological role of xenopsin, researchers employ various immunochemical and cell-based assays. Immunochemical methods, such as radioimmunoassays, have been used to detect xenopsin-like immunoreactivity in tissue extracts and biological fluids. oup.comnih.gov These assays utilize antibodies raised against specific regions of the xenopsin peptide to quantify its presence. oup.com Studies using different region-specific antisera have helped to distinguish xenopsin from related peptides like neurotensin (B549771), demonstrating the presence of both distinct peptide families in various amphibian tissues. oup.com
Functional cell-based assays are critical for determining the signal transduction pathway that xenopsin activates. ucl.ac.ukelifesciences.org A key question in xenopsin research has been to identify the G-protein it couples to, which is the first step in its signaling cascade. ucl.ac.uk To investigate this, researchers have conducted cellular assays using human cell lines. In these systems, the gene for xenopsin is expressed in the cells, and its ability to activate different classes of Gα proteins (such as Gαi, Gαs, or Gαq) in response to light (when studied as a photopigment) or other stimuli is measured. ucl.ac.ukelifesciences.org Such functional assays have shown that xenopsin from the flatworm Maritigrella crozieri primarily couples to Gαi, highlighting a similarity to c-opsins. elifesciences.orgbiorxiv.org These findings provide the first functional evidence of xenopsin's role in a phototransduction cascade. ucl.ac.uk
| Assay Type | Organism/System | Key Finding | Reference |
|---|---|---|---|
| Radioimmunoassay | Amphibian tissues (e.g., Xenopus laevis, Bufo marinus) | Demonstrated the dual presence of distinct xenopsin-like and neurotensin-like peptides. | oup.com |
| Radioimmunoassay | Human gastric juice | Detected xenopsin-like immunoreactivity, which increased after pentagastrin (B549294) stimulation. | nih.gov |
| Functional Cell-Based Assay | Human cell lines expressing Maritigrella crozieri xenopsin | Showed that xenopsin can form a photopigment and primarily couples to the Gαi class of G-proteins. | elifesciences.orgbiorxiv.org |
Genetically Encoded Probes and Optogenetic Tools for Xenopsin Studies
The investigation of G-protein coupled receptor (GPCR) signaling, such as that initiated by the xenopsin peptide and its corresponding receptor, has been significantly advanced by the development of sophisticated molecular tools. Genetically encoded probes and optogenetic techniques, in particular, offer unparalleled precision for monitoring and manipulating cellular signaling pathways in real-time and with high spatial resolution. wikipedia.orgnih.gov These methodologies are pivotal in dissecting the specific contributions of xenopsin-mediated signaling cascades.
Genetically Encoded Probes for Monitoring Xenopsin Activity
Genetically encoded biosensors are engineered proteins that report specific biological events, such as the activation of a receptor or the generation of a second messenger, through an optical signal. biorxiv.org For GPCRs, these sensors often operate on the principles of Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET). drgpcr.com
In a typical FRET-based GPCR sensor, fluorescent proteins, such as a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP), are fused to the receptor. nih.gov Activation of the GPCR by its ligand induces a conformational change in the receptor protein. nih.gov This change alters the distance or orientation between the attached fluorescent proteins, leading to a measurable change in the FRET signal. nih.gov Similarly, BRET sensors use a luciferase enzyme and a fluorescent protein acceptor to achieve the same goal without the need for external excitation light. drgpcr.comdiva-portal.org
While specific FRET/BRET sensors engineered directly onto the xenopsin receptor are not yet widely detailed in the literature, related techniques have been successfully applied to study the downstream effects of xenopsin-like opsins. Research on the xenopsin photopigment from the flatworm Maritigrella crozieri provides a key example. In these studies, the xenopsin protein was expressed in human embryonic kidney (HEK293) cells. To monitor its activity, researchers utilized a genetically encoded bioluminescent reporter, Glosensor cAMP 22F, which specifically measures changes in cyclic adenosine (B11128) monophosphate (cAMP) levels. elifesciences.org Upon stimulation with blue light (470 nm), a significant decrease in cAMP was observed, demonstrating that this particular xenopsin couples primarily to the Gαi inhibitory pathway. elifesciences.orgresearchgate.net This approach effectively uses a genetically encoded probe to decipher the functional signaling pathway of an opsin.
| Probe/Sensor Type | Principle | Target Pathway | Key Finding in Xenopsin Research |
|---|---|---|---|
| Glosensor cAMP 22F | Bioluminescent reporter that emits light in proportion to cAMP concentration. | cAMP second messenger pathway. | Demonstrated that light-activated Maritigrella crozieri xenopsin suppresses cAMP levels, indicating primary coupling to Gαi proteins. elifesciences.orgresearchgate.net |
| GPCR-FRET/BRET Sensors (General) | Receptor activation induces a conformational change, altering the signal between fused donor/acceptor molecules (e.g., CFP/YFP). nih.gov | Direct receptor activation. | This established methodology provides a direct framework for creating specific biosensors to monitor xenopsin receptor activation dynamics in real-time. drgpcr.comnih.gov |
Optogenetic Applications of Xenopsin
Optogenetics is a powerful technique that uses light to control the activity of cells, typically neurons, that have been genetically modified to express light-sensitive proteins called opsins. wikipedia.org These opsins can be ion channels, pumps, or, like the xenopsin receptor family, G-protein coupled receptors. wikipedia.orgmdpi.com
Xenopsin itself, being a light-sensitive opsin, is inherently an optogenetic tool. elifesciences.org The ability to introduce the xenopsin gene into cells that are not naturally photosensitive confers light-based control over the specific signaling cascade to which that xenopsin couples. The functional assays in HEK293 cells are a direct demonstration of this principle: expressing Maritigrella xenopsin rendered the cells responsive to light, allowing for precise temporal control over the Gαi signaling pathway. elifesciences.orgbiorxiv.org
This characteristic holds significant potential for future research. By expressing xenopsin in specific cell populations within a model organism, researchers could selectively activate or inhibit cellular processes with a flash of light. The functional characteristics of a given xenopsin determine its utility. For instance, the Maritigrella crozieri xenopsin was found to be effectively irreversibly activated by blue light in the assay system, producing a sustained suppression of cAMP. elifesciences.org This contrasts with the transient signaling of other optogenetic tools like rod opsin and suggests xenopsin could be valuable for studies requiring prolonged pathway modulation. elifesciences.orgresearchgate.net
| Tool | Mechanism of Action | Observed Cellular Effect | Potential Research Application |
|---|---|---|---|
| Maritigrella crozieri Xenopsin | Light-activated GPCR that couples to the Gαi signaling cascade. elifesciences.orgresearchgate.net | Sustained suppression of intracellular cAMP upon stimulation with blue light. elifesciences.org | Precise, light-mediated inhibition of the cAMP/PKA pathway in specifically targeted cells to study their role in complex biological processes. |
Compound and Protein List
| Name | Type |
| Xenopsin | Peptide/Opsin |
| Cyan Fluorescent Protein (CFP) | Protein |
| Yellow Fluorescent Protein (YFP) | Protein |
| Glosensor cAMP 22F | Protein (Biosensor) |
| Rod Opsin | Protein (Opsin) |
Interactions of Xenopsin with Other Biomolecules
Protein-Protein Interactions Involving Xenopsin (B549565) Receptors
Xenopsin receptors, being a type of opsin, are classified as G-protein-coupled receptors (GPCRs). The signaling cascade initiated by the activation of these receptors is fundamentally dependent on their direct interaction with heterotrimeric G-proteins. Analysis of xenopsin sequences reveals the presence of highly conserved motifs that are critical for G-protein activation. nih.gov
Key conserved motifs for G-protein interaction in xenopsins include:
The NPXXY motif: Located at positions 302-306, this motif is a hallmark of GPCRs and is instrumental in signal transduction. elifesciences.org
A tripeptide motif: Found at positions 310-312, this motif is also crucial for G-protein activation. In one subgroup of xenopsins, this motif is NKQ, which is similar to the motif found in c-opsins known to be involved in G-protein-based signaling. nih.gov
Beyond direct G-protein coupling, other protein-protein interactions are essential for the proper localization and function of xenopsin. In photoreceptor cells, the trafficking of opsins to specific subcellular compartments like cilia is a complex process involving a suite of other proteins. Studies have identified the expression of several proteins in xenopsin-expressing cells that are orthologous to transporters involved in ciliary opsin trafficking in vertebrates. nih.govelifesciences.org These include Arf4, rab8, FIP3, and RPGR. nih.govelifesciences.org The presence of these proteins suggests a potential interaction network responsible for the transport and localization of xenopsin within the cell, although direct binding interactions are still an area of active investigation. nih.govelifesciences.org
Xenopsin as a Ligand in Binding Protein Assays
Ligand binding assays are fundamental techniques used to study the interaction between a ligand, such as a peptide, and its receptor. giffordbioscience.com These assays, often employing radiolabeled ligands, are crucial for determining key binding parameters like affinity (Kd), inhibition constants (Ki), and the density of receptors in a given tissue (Bmax). giffordbioscience.com
Currently, there is a limited amount of published research detailing the use of xenopsin as a ligand in specific binding protein assays to characterize its receptor. However, the principles of these assays can be understood from studies on related peptides and receptors. For example, in the study of the gastrin receptor, which is relevant due to the co-localization of xenopsin and gastrin, radiolabeled gastrin analogs have been used in affinity cross-linking studies to identify and characterize the receptor protein on canine gastric parietal cells. nih.goviaea.org Such an assay revealed the gastrin receptor to be a single protein with a molecular weight of approximately 74,000 Daltons. iaea.org
A similar approach could theoretically be applied to study xenopsin interactions. A radiolabeled version of the xenopsin peptide could be synthesized and used to:
Identify and quantify xenopsin binding sites in various tissues.
Determine the binding affinity and specificity of the xenopsin-receptor interaction.
Screen for potential agonist or antagonist compounds that compete with xenopsin for binding.
While specific data from xenopsin-centric binding assays are not widely available, this methodology remains a critical tool for future research into the pharmacology of xenopsin and its receptor.
Co-localization and Co-expression Studies with Other Peptides and Opsins
Significant research has demonstrated that xenopsin is often found within the same cells as other important biomolecules, suggesting a potential for coordinated function or interaction. These studies have utilized techniques like immunocytochemistry and in-situ hybridization to reveal the precise cellular locations of xenopsin in relation to other peptides and opsins.
Co-localization with Gastrin: In the gastric antral mucosa of several mammals, including humans and dogs, the amphibian octapeptide xenopsin has been shown to be co-localized with gastrin. nih.gov Immunocytochemical studies using specific antisera revealed that xenopsin and gastrin immunoreactivity are present within the same G-cells. nih.govoup.com Quantification of these cells in serial sections confirmed an identical number and distribution, providing strong evidence for their co-existence in this cell type. nih.gov Similarly, in the gastrointestinal tract of the amphibian Xenopus laevis, xenopsin-like substances were found to coexist with peptides of the gastrin/cholecystokinin (G/C) family in the same intestinal cells. nih.gov
Co-expression with Other Opsins: In the realm of photoreception, xenopsin (the opsin protein) has been found to be co-expressed with other types of opsins in the same photoreceptor cells (PRCs). nih.gov A notable example is in the larval eyes of the mollusk Leptochiton asellus, where xenopsin is co-expressed with rhabdomeric opsin (r-opsin). nih.govelifesciences.org Double in-situ hybridization studies unambiguously showed that both Las-xenopsin and Las-ropsin are expressed in all PRCs. nih.govelifesciences.org This co-expression is particularly interesting as it occurs in "mixed" type photoreceptor cells that possess both microvilli and cilia. nih.govelifesciences.org A similar co-expression of xenopsin and r-opsin has also been documented in the eye photoreceptor cells of the annelid larva Malacoceros fuliginosus. elifesciences.orgnih.gov
These findings challenge the traditional view of photoreceptor cells being strictly divided into ciliary (using c-opsins) and rhabdomeric (using r-opsins) types and suggest a more complex and potentially plastic evolutionary history. elifesciences.orgscienceopen.com
Table 1: Summary of Xenopsin Co-localization and Co-expression Studies
| Organism | Tissue/Cell Type | Co-localized/Co-expressed Molecule | Method |
|---|---|---|---|
| Human, Dog, Tupaia belangeri | Gastric Antral G-cells | Gastrin | Peroxidase-antiperoxidase immunocytochemistry |
| Xenopus laevis | Gastrointestinal Endocrine Cells | Gastrin/Caerulein-like peptides | Immunocytochemistry |
| Leptochiton asellus (Mollusk) | Larval Eye Photoreceptor Cells | r-opsin | Double in-situ hybridization |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Arf4 |
| FIP3 |
| Gastrin |
| Neurotensin (B549771) |
| rab8 |
| RPGR |
| Xenopsin |
| c-opsin |
| r-opsin |
| Caerulein |
| Cholecystokinin |
| Somatostatin |
| Glucagon |
Computational Approaches in Xenopsin Research
Molecular Docking and Dynamics Simulations of Xenopsin-Receptor Complexes
While specific molecular docking and dynamics simulation studies exclusively focused on xenopsin-receptor complexes are not extensively documented in publicly available literature, the methodologies applied to other opsins, particularly rhodopsin, provide a clear framework for how such research would be conducted. These computational techniques are crucial for understanding the atomistic details of ligand-receptor binding and the conformational changes that lead to signal transduction.
Molecular Docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of xenopsin (B549565), docking simulations could be used to predict how its chromophore, likely a form of retinal, binds within the transmembrane helical bundle of the xenopsin protein. nih.gov These simulations would involve preparing a 3D model of the xenopsin protein, often generated through homology modeling using the crystal structure of a related G protein-coupled receptor (GPCR) like bovine rhodopsin as a template. mdpi.com The docking process then involves sampling a large number of possible conformations of the retinal molecule within the binding pocket of xenopsin and using a scoring function to rank these poses based on their predicted binding affinity. mdpi.com This can help identify key amino acid residues involved in binding the chromophore and stabilizing the inactive state of the receptor.
Molecular Dynamics (MD) Simulations offer a way to study the physical movements of atoms and molecules over time. rug.nl For xenopsin-receptor complexes, MD simulations can provide insights into the dynamic behavior of the receptor in its membrane environment and the conformational changes that occur upon light activation. nih.govplos.org These simulations can model the process of retinal isomerization from cis to trans upon light absorption and the subsequent changes in the xenopsin protein structure that lead to the activation of G-protein signaling pathways. nih.gov By simulating the xenopsin protein embedded in a lipid bilayer with surrounding water molecules, researchers can observe the interactions between the protein and the membrane, as well as the dynamics of the intracellular and extracellular loops that are important for G-protein binding and signaling. nih.govplos.org
The table below outlines the typical steps and key considerations in performing molecular docking and dynamics simulations for an opsin like xenopsin.
| Computational Step | Description | Key Considerations for Xenopsin Research |
| Homology Modeling | Generation of a 3D protein structure for xenopsin based on the known structure of a related protein (e.g., rhodopsin). | The choice of template is crucial for the accuracy of the model. The sequence identity between xenopsin and the template will influence the reliability of the predicted structure. |
| Ligand Preparation | Generation of a 3D structure of the chromophore (e.g., 11-cis-retinal) and assignment of appropriate chemical properties. | The specific isomer of retinal used by xenopsin would need to be considered. |
| Molecular Docking | Prediction of the binding pose of the chromophore within the xenopsin binding pocket. | The docking algorithm and scoring function should be validated to ensure they can accurately reproduce known opsin-retinal interactions. |
| System Setup for MD | Embedding the xenopsin-retinal complex in a simulated lipid bilayer with water and ions to mimic the cellular environment. | The composition of the lipid bilayer should be chosen to represent the native membrane environment of the photoreceptor cell. |
| MD Simulation | Running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the dynamics of the system. | The force field used to describe the interactions between atoms is a critical parameter that affects the accuracy of the simulation. |
| Trajectory Analysis | Analyzing the output of the MD simulation to study protein movements, conformational changes, and interactions between molecules. | This can reveal insights into the mechanism of xenopsin activation and its interaction with G-proteins. |
Bioinformatics Tools for Sequence and Structure Prediction
Bioinformatics plays a pivotal role in xenopsin research, from the initial identification of xenopsin sequences to the prediction of their structure and function. A variety of computational tools are employed to analyze xenopsin gene and protein sequences, providing a foundation for further experimental and computational investigations.
Sequence Analysis begins with the identification of putative xenopsin genes in genomic or transcriptomic data. This is typically achieved using sequence similarity search tools like BLAST (Basic Local Alignment Search Tool) , which can identify sequences that are homologous to known opsins. nih.gov Once identified, multiple sequence alignment programs such as MAFFT and ClustalW are used to align xenopsin sequences from different species. elifesciences.orgnih.gov This allows for the identification of conserved regions and key functional motifs, such as the lysine (B10760008) residue in the seventh transmembrane helix responsible for binding the retinal chromophore and the NPXXY motif involved in G-protein activation. elifesciences.org
Gene Structure Prediction involves identifying the exons and introns within a xenopsin gene. Tools like GenePainter can be used to align gene structures and visualize conservation of intron positions, which can provide evidence for evolutionary relationships between different opsin families. elifesciences.org The distinct and highly conserved intron patterns in xenopsins, when compared to c-opsins, suggest that they have independent evolutionary origins. elifesciences.orgnih.gov
Protein Structure Prediction for xenopsin, for which an experimental structure is not yet available, relies on computational modeling. Homology modeling is a common approach, where the known 3D structure of a related protein, such as bovine rhodopsin, is used as a template. researchgate.net Software packages like MODELLER and SWISS-MODEL are widely used for this purpose. creative-biostructure.comwikipedia.org Ab initio methods, which predict protein structure from sequence alone, can also be employed, particularly for regions of the protein that differ significantly from the template. creative-biostructure.comwikipedia.org The predicted 3D structure of xenopsin is essential for molecular docking studies and for understanding how its sequence determines its function. youtube.com
The following table summarizes some of the key bioinformatics tools used in xenopsin research.
| Tool Category | Example Tools | Application in Xenopsin Research |
| Sequence Similarity Search | BLAST | Identification of xenopsin sequences in genomic and transcriptomic databases. nih.gov |
| Multiple Sequence Alignment | MAFFT, ClustalW, MUSCLE | Alignment of xenopsin protein sequences to identify conserved residues and motifs. nih.govgithub.io |
| Phylogenetic Analysis | RAxML, Phylobayes, IQTree | Reconstruction of the evolutionary relationships between xenopsin and other opsin families. nih.govelifesciences.org |
| Gene Structure Prediction | GenePainter, WebScipio | Identification of exons and introns in xenopsin genes and comparison of gene structures across species. elifesciences.org |
| Protein Structure Prediction | MODELLER, SWISS-MODEL, I-TASSER, Phyre2 | Generation of 3D models of xenopsin for structural and functional analysis. researchgate.netcreative-biostructure.comwikipedia.orgdnastar.com |
| Motif and Domain Analysis | Pfam, Prosite | Identification of conserved protein domains (e.g., the 7-transmembrane domain) and functional motifs in xenopsin sequences. elifesciences.org |
Predictive Modeling of Xenopsin Function and Evolution
Computational models are essential for predicting the function of xenopsin and understanding its complex evolutionary history. By analyzing sequence and structural data in an evolutionary context, researchers can generate hypotheses about xenopsin's role in photoreception and the factors that have shaped its distribution across the animal kingdom.
Predictive Modeling of Function: The function of xenopsin can be predicted by analyzing its amino acid sequence for conserved motifs that are known to be important for the function of other opsins. For instance, the presence of a lysine residue in the seventh transmembrane domain is predictive of its ability to bind a retinal chromophore. elifesciences.org Furthermore, specific motifs in the intracellular loops of xenopsin can suggest which type of G-protein it interacts with. For example, some studies suggest that xenopsin likely signals via the Gαi pathway. elifesciences.orgnih.gov The co-expression of xenopsin with r-opsin in some species suggests a potentially complex role in photoreceptor cells, and computational models can help to formulate hypotheses about how these two opsins might function together. elifesciences.orgelifesciences.org
Modeling of Xenopsin Evolution: Phylogenetic analysis is a key computational method for modeling the evolution of xenopsin. By comparing xenopsin sequences from a wide range of species, researchers can construct phylogenetic trees that depict the evolutionary relationships between different xenopsins and other opsin families. nih.govresearchgate.net These analyses have shown that xenopsins form a distinct clade from c-opsins and r-opsins, suggesting an ancient origin. elifesciences.org
A significant finding from these evolutionary models is the evidence for frequent and widespread loss of xenopsin genes in many animal lineages. elifesciences.orgnih.gov This pattern is inferred from the patchy distribution of xenopsins across the animal kingdom, where they are found in lophotrochozoans (a group that includes mollusks, annelids, and flatworms) but appear to be absent from deuterostomes (which include vertebrates) and ecdysozoans (which include insects). elifesciences.orgelifesciences.org Computational models of gene family evolution, such as those that reconcile gene trees with species trees, can be used to infer the number of xenopsin genes in ancestral organisms and to identify lineages where gene loss has occurred. oup.com The recurring loss of xenopsin in different evolutionary branches suggests that there may be selective pressures that favor its elimination in certain contexts. elifesciences.orgnih.gov
The table below summarizes key findings from the predictive modeling of xenopsin's function and evolution.
| Aspect Modeled | Computational Approach | Key Findings and Predictions |
| Function | Sequence motif analysis, phylogenetic comparisons | Xenopsin is a light-sensitive protein that likely binds a retinal chromophore. elifesciences.org It is predicted to signal through a Gαi-mediated pathway. elifesciences.orgnih.gov |
| Evolutionary Origin | Phylogenetic tree reconstruction (e.g., Maximum Likelihood, Bayesian Inference) | Xenopsins form an ancient and distinct clade of opsins, separate from c-opsins and r-opsins. elifesciences.org |
| Gene Evolution | Gene tree-species tree reconciliation, analysis of gene structure | The evolutionary history of xenopsin is characterized by frequent and independent gene loss events in multiple animal lineages. elifesciences.orgnih.gov The gene structure of xenopsins is distinct from that of c-opsins, supporting an independent evolutionary origin. elifesciences.org |
| Distribution | Comparative genomics | Xenopsins are primarily found in lophotrochozoan invertebrates and appear to be absent in deuterostomes and ecdysozoans. elifesciences.org |
Future Directions and Emerging Research Avenues for Xenopsin
Exploration of Novel Xenopsin (B549565) Orthologs and Paralogs
A primary frontier in xenopsin research is the systematic identification and characterization of its orthologs and paralogs across the animal kingdom. elifesciences.org Orthologs, which are genes in different species that evolved from a common ancestral gene, and paralogs, which are genes that have arisen by duplication within a genome, provide a roadmap for understanding the evolutionary diversification of this peptide family. elifesciences.org
The structural similarity between xenopsin and the mammalian neuropeptide neurotensin (B549771) has long been recognized, pointing to a shared evolutionary history. biosyn.comgoogle.com More recently, a 25-amino acid peptide named xenin, which shares its C-terminal region with xenopsin, was isolated from human gastric mucosa, further cementing the presence of xenopsin-related peptides in mammals. biosyn.com In addition to these, precursor fragments of xenopsin (XPFs) have been identified in the skin secretions of various frog species, some of which exhibit antimicrobial properties. researchgate.netresearchgate.netmdpi.com
The recent discovery and classification of a distinct opsin subtype, also named xenopsin, in various protostomes like flatworms, mollusks, and annelids, has added a layer of complexity and intrigue. elifesciences.orgnih.govelifesciences.orgresearchgate.netelifesciences.org While this visual pigment is functionally distinct from the xenopsin peptide, its discovery underscores the broad evolutionary distribution of molecules bearing this name and the potential for uncovering novel related signaling systems. Future genomic and transcriptomic screening across a wider array of species is essential to uncover the full diversity of the xenopsin peptide family and its distant relatives, which could reveal new physiological roles. nih.govelifesciences.org
Table 1: Selected Xenopsin-Related Peptides
| Peptide Name | Source Organism/Tissue | Key Characteristic |
|---|---|---|
| Xenopsin | Xenopus laevis (Amphibian) | Original octapeptide, potent smooth muscle stimulant. biosyn.com |
| Neurotensin | Mammals | Structurally related neuropeptide with a conserved C-terminus. biosyn.comgoogle.com |
| Xenin | Human Gastric Mucosa | 25-amino acid peptide with a C-terminus homologous to xenopsin. biosyn.com |
| Xenopsin-Precursor Fragments (XPFs) | Xenopus species (Amphibian) | Peptides derived from the xenopsin precursor, some with antimicrobial activity. researchgate.netmdpi.com |
| Contulakin-G | Conus geographus (Cone Snail) | Glycopeptide analgesic that acts as an agonist for neurotensin receptors. frontiersin.org |
Elucidation of Uncharacterized Biological Pathways Regulated by Xenopsin
While xenopsin's effects on gastrointestinal motility are well-documented, its influence on other biological systems is an area ripe for exploration. Current research indicates that xenopsin and its mammalian counterpart, neurotensin, exert their effects through G protein-coupled receptors (GPCRs). researchgate.netnih.gov However, the full complement of downstream signaling cascades remains to be fully mapped.
Emerging research points to several intriguing, yet uncharacterized, potential roles:
Metabolic Regulation: Neurotensin is known to be a lipid-induced peptide associated with visceral adipose tissue inflammation, obesity, and insulin (B600854) resistance. mdpi.com It can also influence other metabolic hormones like leptin and ghrelin. mdpi.com Given the structural similarity, investigating whether xenopsin plays a comparable role in metabolic homeostasis in non-mammalian vertebrates is a logical next step. Studies have already shown that neurotensin can act as an anti-thermogenic peptide, reducing adaptive thermogenesis in adipose tissue. nih.gov
Inflammation and Immunity: Neurotensin is involved in the "brain-skin" axis, a communication circuit between the nervous and immune systems. ekb.eg It can stimulate mast cells to release various mediators, suggesting a role in inflammatory and allergic responses. ekb.eg Exploring whether xenopsin has similar immunomodulatory functions could reveal novel connections between this peptide and host defense mechanisms.
Cell Proliferation: The signaling pathways activated by neurotensin receptors have been linked to the regulation of cell proliferation, including in smooth muscle cells. string-db.org Further investigation is needed to determine if xenopsin shares these properties and to what extent it might be involved in tissue growth and repair.
Future studies employing techniques like phosphoproteomics and transcriptomics following xenopsin stimulation in various cell types will be crucial for a comprehensive understanding of the pathways it regulates.
Development of Advanced Methodologies for In Situ Xenopsin Analysis
A significant hurdle in neuropeptide research is the ability to monitor their release, diffusion, and receptor interaction in real-time and within their native biological environment. researchgate.net The development of advanced analytical methods is paramount for advancing our understanding of xenopsin's precise physiological roles.
Current and emerging techniques that hold promise for future xenopsin research include:
Genetically Encoded Fluorescent Sensors: These biosensors are engineered from GPCRs to provide an optical readout upon peptide binding. researchgate.netyulonglilab.org Developing a xenopsin-specific GPCR-based sensor would allow for the visualization of peptide dynamics with high spatial and temporal resolution, both in vitro and in vivo. researchgate.netyulonglilab.org
Advanced Mass Spectrometry: Techniques like microdialysis combined with mass spectrometry can capture and identify released neuropeptides in vivo. nih.gov Further refinement of these methods could enable the precise measurement of xenopsin release in specific tissues or brain regions in response to physiological stimuli.
Novel Optical Tools: All-optical approaches, combining light-based stimulation of peptide release (e.g., from caged compounds or nanovesicles) with fluorescent detection, offer unparalleled control for studying neuropeptide diffusion and action in real-time. biorxiv.org Cell-based neurotransmitter fluorescent engineered reporters (CNiFERs) are another promising tool that can selectively detect nanomolar concentrations of specific peptides. biorxiv.org
High-Resolution Imaging: Techniques like fiber photometry and the use of miniature microscopes allow for the imaging of calcium activity in genetically defined, peptide-expressing neuronal populations in freely moving animals, linking peptide system activity to behavior. nih.gov
Applying these cutting-edge methodologies will be essential to move beyond static measurements and capture the dynamic nature of xenopsin signaling.
Interdisciplinary Approaches Integrating Genomics, Structural Biology, and Physiology
A holistic understanding of xenopsin requires a synergistic approach that integrates multiple scientific disciplines. By combining large-scale data from genomics with the atomic-level detail of structural biology and the functional validation of physiology, researchers can construct a comprehensive model of xenopsin's role in health and disease.
Genomics and Transcriptomics: Single-cell RNA sequencing (scRNA-seq) can identify the specific cell types that produce xenopsin and express its receptors, providing clues to its function. mdpi.com Comparative genomics across many species will continue to be vital for identifying novel xenopsin orthologs and understanding the evolutionary pressures that have shaped this peptide family. nih.gov
Structural Biology: Determining the high-resolution, three-dimensional structures of xenopsin and its analogs bound to their receptors is critical for understanding the molecular basis of their interaction. This knowledge can inform the rational design of new, highly selective agonists and antagonists for therapeutic use. acs.org
Physiology: In vivo physiological studies in animal models remain indispensable for confirming the functional relevance of findings from genomic and structural analyses. These studies allow researchers to observe the integrated effects of xenopsin signaling on complex processes at the organ and whole-organism level. biosyn.com
By weaving together these diverse research threads, the scientific community can expect to significantly expand our knowledge of xenopsin, potentially unlocking new insights into fundamental physiological processes and paving the way for novel therapeutic strategies.
Q & A
Q. What are the structural characteristics of Xenopsin (TFA), and how do they influence its biological activity?
Xenopsin (TFA) is an octapeptide isolated from Xenopus laevis skin, sharing sequence homology with mammalian neurotensin . Its structure (eight amino acids) includes a C-terminal motif critical for receptor binding, enabling modulation of gastrointestinal functions and hormonal secretion . To analyze its structure, researchers should employ mass spectrometry (MS) for peptide sequencing and circular dichroism (CD) to assess secondary structure under physiological conditions. Functional assays (e.g., receptor binding studies using radiolabeled analogs) can link structural motifs to activity .
Q. How can researchers design experiments to evaluate Xenopsin’s role in modulating gastrointestinal functions?
In vivo models (e.g., conscious dogs) are used to measure Xenopsin’s effects on gastric acid secretion, pancreatic bicarbonate release, and regional blood flow via radioactive microsphere techniques . For in vitro studies, isolated gastric or intestinal tissues can be exposed to Xenopsin (1.25–160 pmol/kg/min) to quantify dose-dependent responses using ELISA for hormone release (e.g., insulin, glucagon) or pH metrics for acid secretion . Controls should include neurotensin analogs to assess receptor specificity .
Q. What experimental models are appropriate for studying Xenopsin’s pharmacological effects?
- Rodent models : Rat fundus smooth muscle preparations for studying receptor desensitization and cross-tachyphylaxis with neurotensin .
- Canine models : Conscious dogs for assessing systemic effects on blood flow and hormone secretion .
- Cell lines : Insulinoma cells (e.g., INS-1) to quantify glucose-stimulated insulin secretion (GSIS) potentiation at EC50 = 0.16 nM .
Advanced Research Questions
Q. How do researchers resolve contradictions in data on Xenopsin’s dual role in stimulating pancreatic secretion while inhibiting gastric acid output?
Contradictions arise from tissue-specific receptor expression (e.g., neurotensin receptor subtypes NTS1 vs. NTS2). To address this:
- Perform receptor knockout/knockdown studies in target tissues.
- Use selective antagonists (e.g., SR142948A for NTS1) to isolate signaling pathways .
- Compare in vivo vs. in vitro responses to identify systemic vs. local effects .
- Meta-analysis of prior studies (e.g., Araki et al., 1983; 1985) can contextualize dose- and species-dependent variability .
Q. What methodologies are recommended for investigating Xenopsin-neurotensin receptor cross-talk in smooth muscle desensitization?
- Cross-tachyphylaxis assays : Pre-treat rat fundus tissues with 1 nM Xenopsin or 1.9 nM neurotensin for 10 minutes, then measure reduced responsiveness to subsequent agonist exposure .
- Calcium imaging : Monitor intracellular Ca²⁺ flux in receptor-transfected HEK293 cells to map shared signaling pathways.
- Western blotting : Quantify receptor internalization and downstream kinases (e.g., ERK1/2) to differentiate homologous vs. heterologous desensitization .
Q. How can multi-omics approaches enhance understanding of Xenopsin’s systemic effects?
- Transcriptomics : RNA-seq of Xenopsin-treated pancreatic tissues to identify upregulated ion transporters (e.g., SLC5A1) linked to bicarbonate secretion .
- Proteomics : SILAC labeling to quantify changes in hormone precursors (e.g., proglucagon) in enteroendocrine cells.
- Metabolomics : LC-MS profiling of gastric fluid pH and metabolite shifts post-Xenopsin infusion .
Methodological and Data Analysis Considerations
Q. What statistical methods are critical for interpreting dose-response data in Xenopsin studies?
- Nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values .
- ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., blood flow changes across organs) .
- Kaplan-Meier survival analysis for longitudinal studies on metabolic effects .
Q. How should researchers address variability in Xenopsin’s potency across species?
- Conduct cross-species receptor homology modeling (e.g., SWISS-MODEL) to identify divergent binding residues.
- Validate findings in human-derived organoids or primary cell cultures where feasible .
- Report potency metrics with 95% confidence intervals to highlight interspecies variability .
Ethical and Reproducibility Guidelines
Q. What ethical approvals are required for Xenopsin studies involving animal models?
Q. How can researchers ensure reproducibility in Xenopsin-related experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
